Methyl 4-({[1-(4-chlorophenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate
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Overview
Description
Methyl 4-({[1-(4-chlorophenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound that features a combination of various functional groups, including an imidazolidinone ring, a thiophene ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[1-(4-chlorophenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate typically involves multiple steps, starting with the preparation of the imidazolidinone core. One common method involves the cyclization of aminoacetylenic ketones in the presence of a base catalyst . The thiophene ring is introduced through a cross-coupling reaction using propargylamines and acyl chlorides in the presence of a palladium catalyst . The final step involves the esterification of the benzoic acid derivative to form the methyl benzoate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and cross-coupling steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[1-(4-chlorophenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the imidazolidinone ring can be reduced to form alcohols.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Methyl 4-({[1-(4-chlorophenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of Methyl 4-({[1-(4-chlorophenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The imidazolidinone ring may interact with enzymes or receptors, while the thiophene ring could play a role in modulating the compound’s biological activity . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Methyl 4-({[1-(4-chlorophenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate can be compared with other compounds that contain similar functional groups:
Imidazolidinone Derivatives: These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties.
Thiophene Derivatives:
Benzoate Esters: These compounds are commonly used as preservatives and have various industrial applications.
By comparing these compounds, the unique combination of functional groups in this compound can be highlighted, showcasing its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C24H20ClN3O5S |
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Molecular Weight |
498.0 g/mol |
IUPAC Name |
methyl 4-[[2-[1-(4-chlorophenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C24H20ClN3O5S/c1-33-23(31)15-4-8-17(9-5-15)26-21(29)13-20-22(30)28(18-10-6-16(25)7-11-18)24(32)27(20)14-19-3-2-12-34-19/h2-12,20H,13-14H2,1H3,(H,26,29) |
InChI Key |
SCEZOQXTEFGPRU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC=CS3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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